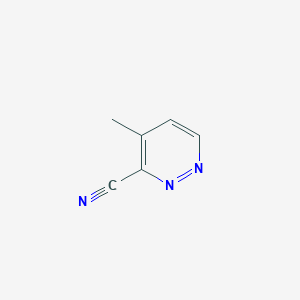

4-Methylpyridazine-3-carbonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylpyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-2-3-8-9-6(5)4-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOXNSDLOXACCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545722 | |

| Record name | 4-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106861-17-0 | |

| Record name | 4-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridazine Carbonitrile Derivatives, with Specific Considerations for 4 Methylpyridazine 3 Carbonitrile

Established Strategies for Pyridazine (B1198779) Ring Construction

The formation of the pyridazine ring is the foundational step in the synthesis of 4-methylpyridazine-3-carbonitrile. Various synthetic routes have been developed, leveraging cyclocondensation, multicomponent, and annulation reactions.

Cyclocondensation Reactions with Diazo Compounds and Cyano-Substituted Building Blocks

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. The reaction of diazo compounds with precursors containing a cyano group offers a direct route to pyridazine systems. For instance, heterocyclic diazo compounds can react with active methylene (B1212753) compounds like ethyl cyanoacetate. In these reactions, the diazo compound couples with the active methylene compound to form a hydrazone intermediate, which can then undergo cyclization to form a fused pyridazine ring system or related 1,2,4-triazines sci-hub.ru.

Another established approach involves the reaction of arylhydrazonomalononitriles with various cyano-containing building blocks. The cyclocondensation of arylhydrazonomalononitriles with reagents such as malononitrile (B47326) or 2-amino-1,1,3-tricyanopropene leads to the formation of highly substituted pyridazine derivatives uminho.pt. Similarly, the reaction of 2-(1-amino-2-cyanoethylidene)malonic acid esters with diazonium salts yields a hydrazo derivative that can be cyclized to a pyridazinone, a key precursor for further functionalization uminho.pt. These methods highlight the versatility of cyano-substituted compounds in building the pyridazine core.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules in a single step. A prominent example is the three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. This reaction involves the one-pot condensation of an arylglyoxal, malononitrile, and hydrazine (B178648) hydrate (B1144303). Current time information in Bangalore, IN.scielo.org.za The reaction proceeds readily at room temperature in aqueous ethanol, making it a green and practical method. scielo.org.za

The proposed mechanism involves the initial reaction of the arylglyoxal with hydrazine hydrate to form a hydrazone intermediate. Subsequently, a Knoevenagel condensation occurs between the hydrazone and malononitrile, followed by an intramolecular cyclization and tautomerization to yield the final substituted pyridazine-4-carbonitrile. scielo.org.za This strategy allows for the rapid generation of a library of pyridazine derivatives by varying the arylglyoxal precursor.

Table 1: Examples of Three-Component Synthesis of 5-Arylpyridazine-4-carbonitrile Derivatives

| Arylglyoxal Substituent | Product | Yield (%) |

| 4-Chlorophenyl | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 92 |

| 4-Methylphenyl | 3-amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 90 |

| 4-Methoxyphenyl | 3-amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile | 94 |

| Phenyl | 3-amino-5-phenylpyridazine-4-carbonitrile | 88 |

| Data sourced from Khalafy et al. scielo.org.za |

Annulation Reactions Utilizing α-Cyano or α-Halonitrilic Precursors

Annulation reactions, which involve the formation of a new ring onto an existing system, are another powerful tool for pyridazine synthesis. The use of precursors containing α-cyano or α-halo nitrile functionalities is particularly relevant. For example, highly functionalized pyridazinone derivatives can be synthesized from the reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with cyanoacetic esters in the presence of a base like sodium hydride. researchgate.net This reaction proceeds chemoselectively, with the cyclization involving the ester group to form the pyridazinone ring. researchgate.net

Similarly, a flexible strategy for synthesizing diversely functionalized pyridazines involves the reaction of 4-chloro-1,2-diaza-1,3-butadienes with active methylene compounds nih.gov. These diazabutadienes act as reactive electrophiles, enabling a straightforward route to the pyridazine core researchgate.net. While not strictly involving an isolated α-halonitrile, these dihalodiazadienes serve as synthetic equivalents, providing access to the pyridazine skeleton through a cyclization-elimination pathway. Annulation of Huisgen zwitterions with α-cyano-α,β-unsaturated ketones has also been explored for the synthesis of nitrogen heterocycles, indicating the utility of α-cyano precursors in annulation strategies researchgate.net.

Functionalization Strategies for Incorporating Methyl and Nitrile Groups

Once the pyridazine ring is formed, or during its construction, specific functional groups must be introduced at the desired positions. For this compound, this involves the regioselective installation of a nitrile group at C-3 and a methyl group at C-4.

Regioselective Introduction of the Carbonitrile Moiety

The introduction of a cyano group onto a pre-existing heterocyclic ring is a common synthetic transformation. For pyridine (B92270) systems, which are structurally related to pyridazines, a standard method is the palladium-catalyzed cyanation of a halo-substituted precursor. For example, 3-cyano-4-methylpyridine (B43246) can be prepared in high yield from 3-bromo-4-methylpyridine (B15001) using zinc cyanide and a palladium(0) catalyst nih.govacs.org. This type of cross-coupling reaction is a powerful tool for C-CN bond formation.

Another approach is the direct C-H cyanation. For instance, 4-cyanopyridine (B195900) can be synthesized from 4-methylpyridine (B42270) via an ammoxidation reaction, where the methyl group is converted into a nitrile in the presence of ammonia, air, and a catalyst google.com. While direct C-H functionalization of pyridazines can be challenging due to the electronic nature of the ring, methods developed for pyridines, such as Reissert-type reactions, offer potential pathways. These reactions typically involve activation of the heterocycle, followed by nucleophilic attack by a cyanide source.

Methodologies for Installing the Methyl Substituent at Position 4

The regioselective introduction of a methyl group at the C-4 position of a pyridazine ring is a significant synthetic challenge due to the presence of two nitrogen atoms which deactivate the ring towards electrophilic substitution and direct nucleophilic attack to the electron-deficient positions.

Strategies developed for the C-4 alkylation of pyridines provide valuable insights. One innovative method utilizes a removable blocking group derived from maleic acid. This blocking group directs Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position under acid-free conditions nih.govresearchgate.net. After the alkylation, the blocking group can be easily removed.

Another advanced technique involves the use of a triborane (B₃H₇) adduct of the pyridine derivative. This coordination weakens the C4-methyl C-H bond, allowing for deprotonation and subsequent methylation with an electrophile like methyl iodide rsc.org. This method has shown excellent regioselectivity for the C-4 position in various substituted pyridines rsc.org. Furthermore, the regioselectivity of the addition of organometallic reagents like alkyllithiums to pyridazine has been noted, suggesting that direct nucleophilic addition could be controlled to favor the C-4 position under specific conditions acs.org. A concise total synthesis of (-)-normalindine utilized the addition of a laterally metalated 4-methyl-3-cyanopyridine to a sulfinimine, demonstrating a method where the C-4 methyl group is present on the starting pyridine-based fragment before the key bond-forming step nih.govacs.orgnih.govacs.org.

Derivatization and Scaffold Modification of Precursor Pyridazines

The synthesis of functionalized pyridazine derivatives, such as this compound, often involves the strategic modification of a pre-existing pyridazine scaffold. This approach allows for the introduction of specific substituents at desired positions, leveraging the inherent reactivity of the pyridazine ring. Key methodologies in this context include the Reissert-Henze reaction and other derivatization strategies that modify the pyridazine core.

A significant and efficient method for the introduction of a cyano group at the C-3 position of a pyridazine ring, particularly in the presence of an alkyl group at the C-4 position, is the Reissert reaction. This reaction provides a powerful tool for the synthesis of pyridazine-3-carbonitriles. thieme-connect.dechemicalbook.comresearchgate.netclockss.org

The classical Reissert reaction on pyridazines, using reagents like benzoyl chloride and an alkali cyanide, can be of limited use due to the potential for isomerization of the intermediate dihydrocarbonitrile adducts. thieme-connect.de A more effective variation involves the use of N-arylsulfonyl chlorides, such as 4-toluenesulfonyl chloride (tosyl chloride), in the presence of trimethylsilyl (B98337) cyanide (TMSCN). This approach leads to the formation of stable N-tosyl Reissert analogs. thieme-connect.declockss.org

The reaction proceeds by the treatment of a 4-alkylpyridazine with tosyl chloride and TMSCN, often with a catalytic amount of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), to form a 2-(4-toluenesulfonyl)-2,3-dihydropyridazine-3-carbonitrile intermediate. thieme-connect.deresearchgate.net This intermediate can then be aromatized by treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the desired 4-alkyl-3-pyridazinecarbonitrile with high regioselectivity. thieme-connect.declockss.org The high regioselectivity of this substitution is a noteworthy advantage, especially for 4-substituted pyridazines. thieme-connect.deresearchgate.net

An example of this methodology is the conversion of 4-methylpyridazine (B73047) to 4-methyl-3-pyridazinecarbonitrile. The reaction of 4-methylpyridazine with tosyl chloride and trimethylsilyl cyanide yields the corresponding N-tosyl Reissert compound, which upon treatment with DBU, affords 4-methyl-3-pyridazinecarbonitrile in good yield. clockss.org

| Precursor | Reagents | Intermediate | Product | Reference |

| 4-Methylpyridazine | 1. TsCl, TMSCN, AlCl₃ (cat.) 2. DBU | 2-(4-Toluenesulfonyl)-4-methyl-2,3-dihydropyridazine-3-carbonitrile | This compound | thieme-connect.declockss.org |

| 4-Alkylpyridazine | 1. TsCl, TMSCN, AlCl₃ (cat.) 2. DBU | 2-(4-Toluenesulfonyl)-4-alkyl-2,3-dihydropyridazine-3-carbonitrile | 4-Alkyl-3-pyridazinecarbonitrile | thieme-connect.deresearchgate.net |

Beyond the Reissert reaction, other derivatization strategies can be employed to modify the pyridazine scaffold. For instance, pyridazinone derivatives can serve as versatile precursors. mdpi.com The synthesis of 4-methyl-3-cyano-pyridine-2,6-diones from the condensation of acetoacetate (B1235776) esters and N-arylcyanoacetamide provides a building block that can be further elaborated into pyridopyridazine (B8481360) systems. mdpi.com While not a direct synthesis of this compound, this demonstrates a method to construct a related substituted heterocyclic system that could potentially be converted to the desired compound through further chemical transformations.

Reactivity Profiles and Mechanistic Investigations of Pyridazine Carbonitriles

Chemical Transformations of the Nitrile Group

The nitrile group in 4-Methylpyridazine-3-carbonitrile is a versatile functional handle that can undergo a variety of chemical transformations.

Nucleophilic Addition Reactions and Subsequent Conversions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition can be followed by a range of subsequent reactions, leading to a diverse array of products. For instance, the nitrile group can participate in nucleophilic addition reactions with various reagents. The presence of the pyridazine (B1198779) ring influences the reactivity of the nitrile group, and its derivatives can serve as intermediates in the synthesis of more complex heterocyclic systems.

Selective Hydration and Amidation Processes, including Metal-Mediated Catalysis

The selective conversion of nitriles to amides is a crucial transformation in organic synthesis. While direct hydrolysis often leads to carboxylic acids, various catalytic systems have been developed to achieve selective hydration to the amide stage. researchgate.net Transition metal complexes, including those based on osmium, have proven to be effective catalysts for the hydration of a wide range of nitriles to their corresponding amides. researchgate.netacs.org The mechanism often involves the coordination of the nitrile to the metal center, followed by the attack of a water molecule. acs.org

In the context of pyridazine carbonitriles, the development of efficient catalytic systems for selective hydration is an active area of research. For example, osmium-based catalysts have been shown to effectively hydrate (B1144303) various organonitriles to amides. researchgate.net

| Catalyst System | Substrate Scope | Conditions | Yield | Reference |

| [Os(OH)(η⁶-p-cymene)(IPr)][OTf] / KOH | Wide range of organonitriles | Water/2-propanol, 120 °C | Good to excellent | researchgate.net |

| OsH₆(PⁱPr₃)₂ | Aliphatic nitriles | THF, 100 °C, with water | High | acs.org |

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group can participate as a dipolarophile in cycloaddition reactions, providing a route to various heterocyclic structures. researchgate.net For instance, the [2+2+2] cycloaddition of nitriles with alkynes, often catalyzed by transition metals like cobalt, is a powerful method for constructing substituted pyridine (B92270) rings. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions involving nitrile oxides are a well-established method for synthesizing five-membered heterocycles like isoxazolines and isoxazoles. beilstein-journals.org The nitrile functionality within the pyridazine framework can also be involved in intramolecular Diels-Alder reactions, leading to the formation of fused benzonitriles. mdpi.com This reactivity is influenced by the electronic nature of the pyridazine ring and the length and composition of the side chain containing the dienophile. mdpi.com

| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Substituted Pyridines | Transition Metals (e.g., Co) | researchgate.net |

| Intramolecular [4+2] Cycloaddition | 3-(Alkynyl-X)-substituted 4-pyridazinecarbonitriles | Fused Benzonitriles | Thermal | mdpi.com |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkenes/Alkynes | Isoxazolines/Isoxazoles | N/A | beilstein-journals.org |

Reactivity with Biological Thiols and Related Nucleophiles

The reaction of pyridazine derivatives with nucleophiles such as thiols is a key transformation. For instance, the chlorine atom in 3-chloro-5-methylpyridazine-4-carbonitrile (B6235252) can be substituted by thiols under appropriate conditions. This type of nucleophilic substitution is a common strategy for introducing sulfur-containing functionalities into the pyridazine ring. The reactivity of the nitrile group with thiols is also of interest, particularly in the context of biological systems where thiol-containing molecules like glutathione (B108866) are prevalent.

Reactivity of the Pyridazine Ring System

The pyridazine ring in this compound is an electron-deficient heteroaromatic system, which influences its reactivity towards electrophiles.

Nucleophilic Aromatic Substitution Reactions on the Pyridazine Core

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This characteristic makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, a key feature of its reactivity. The presence of a strongly electron-withdrawing nitrile (-CN) group at the 3-position further enhances this electron deficiency, activating the ring system for nucleophilic attack.

In principle, a suitable leaving group on the pyridazine core of this compound would be readily displaced by a nucleophile. For instance, if a halogen were present at position 6, it would be a prime site for substitution. The mechanism for SNAr reactions on pyridines and other electron-poor heterocycles typically involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com For pyridazine systems, the negative charge in this intermediate can be effectively delocalized onto the electronegative nitrogen atoms, which stabilizes the complex and facilitates the reaction. stackexchange.com

Studies on related compounds, such as 3-chloro-5-methylpyridazine-4-carbonitrile, demonstrate that the chlorine atom can be substituted by various nucleophiles like amines, thiols, or alkoxides. Similarly, research on N-methylpyridinium ions shows a leaving group reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, highlighting the cyano group's ability to act as a leaving group in certain contexts, although it primarily functions as an activating group. nih.gov These findings suggest that the this compound core is highly activated for SNAr, should a competent leaving group be present at positions such as 5 or 6.

Table 1: Susceptibility of Pyridazine and Pyridine Systems to Nucleophilic Aromatic Substitution (SNAr)

| Compound/System | Key Features | SNAr Reactivity | Reference |

| Pyridazine | Electron-deficient due to two N atoms | Activated for SNAr | nih.govnih.gov |

| Pyridine | Attack favored at C-2 and C-4 | Stabilized intermediate | stackexchange.com |

| 3-Chloro-5-methylpyridazine-4-carbonitrile | Chlorine is a good leaving group | Undergoes substitution | |

| N-Methylpyridinium Ions | Positively charged ring | Highly activated for SNAr | nih.gov |

Functional Group Interconversions on the Pyridazine Skeleton

The nitrile group at position 3 is a versatile functional handle that can be transformed into various other groups, significantly expanding the synthetic utility of this compound. These interconversions allow for the introduction of different functionalities without altering the core heterocyclic structure. vanderbilt.eduimperial.ac.uk

Common transformations of the nitrile group include:

Hydrolysis: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-methylpyridazine-3-carboxylic acid) or a carboxamide (4-methylpyridazine-3-carboxamide) as an intermediate.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu This provides a route to aminomethylpyridazines.

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolytic workup. This allows for the attachment of new carbon-based substituents.

These transformations are fundamental in organic synthesis and their application to this compound provides access to a wide array of derivatives, such as acids, amides, and amines, which can serve as building blocks for more complex molecules. vanderbilt.eduub.edu

Reactivity of the Methyl Group at Position 4

The methyl group at position 4 of the pyridazine ring is not an inert substituent. Its protons are significantly more acidic than those of a simple alkyl group on a benzene (B151609) ring. This increased acidity is a direct consequence of the electron-withdrawing nature of the pyridazine ring. askfilo.comvaia.com The two ring nitrogens act as powerful electron sinks, stabilizing the conjugate base formed upon deprotonation of the methyl group.

Deprotonation and Carbanion Chemistry of the Methyl Group

The acidic nature of the methyl protons allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA) or sodium amide, to generate a resonance-stabilized carbanion. chegg.commdpi.com The negative charge on the methylene (B1212753) carbon is delocalized into the heterocyclic ring, with significant resonance contributors placing the charge on the ring nitrogen atoms. askfilo.comvaia.com This delocalization is the key to the carbanion's stability and its utility as a nucleophile.

This carbanion can participate in a variety of carbon-carbon bond-forming reactions:

Alkylation: Reaction with alkyl halides allows for the extension of the side chain at position 4.

Addition to Carbonyls: The carbanion readily attacks the electrophilic carbon of aldehydes and ketones. vaia.comusask.ca

Acylation: Reaction with esters or acid chlorides can introduce an acyl group, leading to the formation of ketones.

The generation and subsequent reaction of this carbanion represent a powerful method for elaborating the structure of this compound. acs.org

Condensation Reactions Involving the Active Methyl Group

A prominent application of the active methyl group's chemistry is its participation in condensation reactions, particularly with aldehydes and ketones. vaia.comvaia.com In a classic example analogous to the reactivity of 4-methylpyridine (B42270), the carbanion generated from this compound can react with an aldehyde, like benzaldehyde, in a Knoevenagel-type condensation. askfilo.comvaia.com

The reaction proceeds via a nucleophilic addition of the carbanion to the aldehyde's carbonyl group, forming an alkoxide intermediate. Subsequent elimination of a water molecule (often after protonation of the alkoxide) leads to the formation of a new carbon-carbon double bond, yielding a styryl-like derivative. The strong electron-withdrawing effect of the 3-carbonitrile group would be expected to further increase the acidity of the methyl protons, potentially facilitating this reaction under milder conditions compared to 4-methylpyridine itself. askfilo.com

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of reactions involving this compound is essential for predicting its behavior and optimizing reaction conditions. The reactivity is governed by a delicate balance of electronic and steric effects exerted by the substituents and the core ring structure.

Influence of Electronic and Steric Effects of Substituents on Reaction Pathways

The electronic properties of this compound are dominated by the inductive and resonance effects of the nitrile group and the two ring nitrogens. nih.gov

Electronic Effects: The nitrile group is a potent electron-withdrawing group, both by induction and resonance. This effect significantly lowers the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack (activating for SNAr) and increasing the acidity of the 4-methyl group. nih.gov The second nitrogen atom in the pyridazine ring further contributes to this electron deficiency compared to a pyridine analogue. nih.gov

Steric Effects: While the methyl group at position 4 is not exceptionally large, steric hindrance can become a factor in reactions involving the adjacent position 3 or 5. For nucleophilic substitution on the ring, bulky nucleophiles may experience hindered approach. nih.govresearchgate.net Similarly, while the methyl group itself is reactive, its reactions could be sterically influenced by the adjacent nitrile group. Studies on related systems have shown that steric bulk near the reaction center can significantly reduce reaction rates or alter the reaction pathway. manchester.ac.uk

Table 2: Summary of Substituent Effects on Reactivity

| Feature | Substituent | Electronic Effect | Steric Effect | Impact on Reactivity | Reference |

| Pyridazine Core | Two Nitrogen Atoms | Electron-withdrawing | Minimal | Activates ring for SNAr, increases C-H acidity | nih.gov |

| Position 3 | Carbonitrile (-CN) | Strongly electron-withdrawing | Moderate | Activates ring for SNAr, increases methyl acidity | nih.gov |

| Position 4 | Methyl (-CH₃) | Electron-donating (inductive) | Moderate | Protons are acidic due to ring effects; can direct reactions | askfilo.comvaia.com |

Impact of Solvent Polarity and Temperature on Reaction Kinetics of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific experimental studies or detailed kinetic data focusing on the impact of solvent polarity and temperature on the reaction kinetics of this compound.

While the principles of physical organic chemistry provide a general framework for predicting how solvent and temperature changes might influence reactions involving this compound, specific research findings, including quantitative data on reaction rates, activation energies, or the influence of different solvent environments, are not presently available in published literature.

General principles suggest that for reactions involving polar intermediates or transition states, an increase in solvent polarity would likely accelerate the reaction rate. nih.govmdpi.com Similarly, an increase in temperature typically enhances reaction rates by providing molecules with sufficient energy to overcome the activation barrier, as described by the Arrhenius equation. google.comlookchem.commdpi.com However, without experimental data specific to this compound, any such effects remain theoretical.

Kinetic studies have been performed on related, but structurally distinct, pyridazine and pyridine carbonitrile derivatives. For instance, research on the reaction of 6-(4-Fluorophenyl)pyridazine-3-carbonitrile with cysteine has been conducted at a specific temperature and pH, but this does not provide a systematic analysis of solvent and temperature effects. acs.org Other studies have focused on the synthesis of various pyridine carbonitriles at set temperatures in specific solvents, such as dimethylformamide (DMF), without comparing these conditions to alternatives to evaluate the kinetic impact. nih.gov

Further research and publication of experimental data are required to elucidate the specific reactivity profiles and mechanistic details of this compound under varying conditions of solvent polarity and temperature.

Advanced Structural Characterization and Spectroscopic Analysis of Pyridazine Carbonitriles

Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum for 4-methylpyridazine-3-carbonitrile has been reported, providing key structural insights. clockss.org The spectrum, recorded in CDCl₃, shows distinct signals for the three different types of protons:

A singlet for the methyl (CH₃) group protons.

Two doublets for the two protons on the pyridazine (B1198779) ring (H-5 and H-6).

The chemical shifts (δ) and coupling constants (J) confirm the substitution pattern. The H-6 proton appears at a lower field (9.30 ppm) due to the deshielding effect of the adjacent nitrogen atom and the nitrile group. It appears as a doublet with a coupling constant of 5 Hz, arising from its interaction with H-5. The H-5 proton appears as a doublet at 7.50 ppm, also with a coupling constant of 5 Hz, due to its coupling with H-6. The methyl protons appear as a singlet at 2.60 ppm. clockss.org

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 9.30 | Doublet (d) | 5 |

| H-5 | 7.50 | Doublet (d) | 5 |

| CH₃ | 2.60 | Singlet (s) | N/A |

Source: Data from Haider, N., and Heinisch, G. (1986). clockss.org

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for confirming the structural assignments. A COSY spectrum would show a correlation between the coupled protons H-5 and H-6. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, definitively assigning the signals for C-5, C-6, and the methyl carbon. HMBC (Heteronuclear Multiple Bond Correlation) could further confirm the structure by showing correlations between protons and carbons that are two or three bonds away. However, no published 2D NMR data for this compound has been found.

Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and molecular formula of a compound. Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules like pyridazine derivatives.

Low-resolution mass spectrometry has confirmed the molecular weight of this compound. The mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 119, which corresponds to the expected molecular weight of the compound (C₆H₅N₃). clockss.org

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and molecular formula. For example, the calculated exact mass for C₆H₅N₃ is 119.0483. HRMS would be able to confirm this value with high precision (typically to within a few parts per million).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns, providing further structural confirmation. Common fragmentation pathways for such heterocyclic compounds could involve the loss of small molecules like HCN or N₂, and cleavage of the methyl group. Specific HRMS and fragmentation analysis data for this compound are not available in the reviewed literature.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Observed) |

| Mass Spectrometry (MS) | [M]⁺ | 119 clockss.org |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database or the surveyed literature. However, crystallographic studies on related pyridazine and pyridine (B92270) derivatives have been conducted. nih.govnih.govoup.comosti.gov If suitable single crystals of this compound were obtained, X-ray diffraction analysis would confirm the planarity of the pyridazine ring and provide exact geometric parameters for the entire molecule, including the orientation of the methyl and nitrile substituents. It would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-stacking.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

While specific chromatographic protocols for this compound are not detailed in the available literature, methods for related pyridazine and aminopyridine isomers have been developed and would likely be adaptable. helixchrom.comnih.govsielc.compsu.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with additives like formic acid to improve peak shape. The retention time would be a characteristic property of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for purity determination. HPLC is also crucial for separating isomers, which can be challenging due to their similar physical properties. nih.govpsu.edu

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an effective analytical tool. This compound, with a molecular weight of 119.12 g/mol , is likely amenable to GC analysis. The choice of a suitable column (e.g., a polar or mid-polar capillary column) and temperature program would be necessary to achieve good separation and peak shape. GC coupled with a mass spectrometer (GC-MS) would provide both retention time and mass spectral data, offering a high degree of confidence in compound identification.

Computational Chemistry and Theoretical Modeling of Pyridazine Carbonitriles

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Quantum chemical methods are central to the computational study of organic molecules. For pyridazine (B1198779) derivatives, DFT has proven to be a reliable and efficient method for calculating ground-state properties, while TD-DFT is the standard for investigating excited-state properties and electronic spectra.

Electronic Structure Characterization (HOMO, LUMO, Energy Gaps)

The electronic structure of a molecule is fundamental to its reactivity and photophysical behavior. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition.

For a molecule like 4-Methylpyridazine-3-carbonitrile, DFT calculations would be employed to determine these values. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. While specific data for this compound is unavailable, studies on analogous compounds like 6-Amino-2-methylpyridine-3-carbonitrile show HOMO-LUMO energy gaps in the range of 4.84 to 5.08 eV, calculated at the B3LYP/6-311++G(d) level of theory. These calculations provide a framework for what could be expected for the title compound.

Table 1: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar pyridazine derivatives. No experimental or calculated data was found for this compound.)

| Parameter | Method | Predicted Value (eV) |

|---|---|---|

| EHOMO | DFT/B3LYP/6-311++G(d,p) | -7.0 to -6.5 |

| ELUMO | DFT/B3LYP/6-311++G(d,p) | -2.0 to -1.5 |

Molecular Geometry Optimization and Conformational Analysis

Before calculating other properties, the molecule's geometry must be optimized to find its most stable, lowest-energy structure. This process involves using DFT methods to systematically adjust bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For this compound, this would result in a planar pyridazine ring with the methyl and carbonitrile substituents.

Conformational analysis, particularly important for molecules with rotatable bonds, would be performed to identify different stable conformers. For this compound, the primary focus would be the rotation of the methyl group. A potential energy surface scan, where the dihedral angle of the methyl group is systematically rotated, can identify the energy minima corresponding to stable conformations and the energy barriers between them.

Energetic Profiles and Transition State Analysis

Computational methods can map the energy landscape of chemical reactions. For a molecule like this compound, this could involve studying its tautomeric transformations or reaction pathways with other molecules. DFT calculations are used to locate and characterize transition states—the high-energy saddle points on the potential energy surface that connect reactants to products. The energy difference between the reactants and the transition state determines the activation energy of a reaction, providing crucial information about its kinetics. While no specific transition state analyses for this compound were found, studies on related pyridazine and pyridine (B92270) systems have successfully used DFT to calculate rotational barriers and proton transfer energies.

Prediction and Simulation of Spectroscopic Properties

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to interpret and verify experimental results.

Computational Simulation of Vibrational (IR) and Nuclear Magnetic Resonance (NMR) Spectra

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be analyzed to assign specific peaks in an experimental spectrum to particular molecular motions, such as C-H stretches, C≡N nitrile stretches, or ring vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with a DFT functional. Comparing the computed NMR spectrum with experimental data is a powerful tool for structure verification. The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift, providing a detailed fingerprint of the molecular structure.

Theoretical Studies of Electronic Absorption and Emission Characteristics (e.g., Fluorescence and Delayed Fluorescence)

Time-Dependent DFT (TD-DFT) is the primary method for studying electronic transitions, which are observed in UV-visible absorption and emission (fluorescence) spectroscopy. By calculating the vertical excitation energies from the optimized ground state geometry, a theoretical absorption spectrum can be generated. These calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the transition.

To study emission, the geometry of the lowest singlet excited state (S₁) is first optimized. The energy difference between the S₁ state and the ground state (S₀) then provides the emission energy. For certain molecules with specific electronic structures, TD-DFT can also be used to investigate phenomena like thermally activated delayed fluorescence (TADF), which involves transitions between singlet and triplet excited states. This requires calculating the energies of the lowest triplet states (e.g., T₁) and evaluating the energy gap between the S₁ and T₁ states (ΔEST).

Table 2: Hypothetical Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values for similar pyridazine derivatives. No experimental or calculated data was found for this compound.)

| Property | Method | Predicted Value |

|---|---|---|

| Main IR Frequencies (cm⁻¹) | DFT/B3LYP | C≡N stretch: ~2230, C-H stretch: ~3000-3100 |

| ¹H NMR Chemical Shifts (ppm) | GIAO-DFT | Methyl protons: ~2.5, Ring protons: ~7.5-9.0 |

| ¹³C NMR Chemical Shifts (ppm) | GIAO-DFT | Nitrile carbon: ~117, Ring carbons: ~120-160 |

| λmax (absorption) (nm) | TD-DFT/B3LYP | ~270 - 300 |

Chemical Reactivity Descriptors

Chemical reactivity descriptors calculated using methods like Density Functional Theory (DFT) quantify the stability and reactive tendencies of a molecule. jocpr.comscirp.org These descriptors are crucial for predicting how a molecule will interact with other chemical species.

The reactivity of pyridazine derivatives can be quantitatively described using indices derived from DFT calculations. gsconlinepress.com Key descriptors include electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω). jocpr.comgsconlinepress.com Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents resistance to change in its electron distribution. jocpr.comgsconlinepress.com

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, measuring the energy stabilization upon receiving maximal electron flow from a donor. jocpr.com Conversely, nucleophilicity (ε) measures the propensity to donate electrons. gsconlinepress.com A good nucleophile is generally characterized by lower values of chemical potential and electrophilicity, whereas a good electrophile has high values for these descriptors. jocpr.com Computational studies on various heterocyclic compounds, including pyridazine derivatives, utilize these parameters to predict their reactive nature in different chemical environments. jocpr.comresearchgate.net For instance, molecules with a high electrophilicity index are not expected to be efficient corrosion inhibitors, while those with high nucleophilicity are predicted to be excellent inhibitors. gsconlinepress.com

Table 1: Key Chemical Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance in Chemical Reactions |

| Electronegativity | χ | Measures the tendency to attract electrons. jocpr.com |

| Chemical Hardness | η | Indicates molecular stability and resistance to deformation of electron cloud. jocpr.comscirp.org |

| Chemical Softness | S | The reciprocal of hardness; a higher value suggests greater reactivity. scirp.org |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. jocpr.com |

| Nucleophilicity | ε | Measures the tendency of a molecule to donate electrons. gsconlinepress.com |

This table is generated based on conceptual data from cited research to illustrate the application of these descriptors.

Bond Dissociation Energy (BDE) is a fundamental measure of bond strength and is widely used in computational studies to assess the thermal stability of molecules. researchgate.netresearchgate.net Theoretical calculations, often employing DFT methods like B3LYP, can predict the BDE for various bonds within a molecule. researchgate.netacs.org By identifying the bond with the lowest BDE, researchers can pinpoint the most likely site for initial decomposition, known as the trigger bond. researchgate.net

In studies of energetic pyridazine derivatives, BDE calculations are crucial for evaluating thermal stability. researchgate.net For example, in nitro-substituted furazano-pyridazine derivatives, the N-O bond is often identified as the weakest, with BDE values ranging from approximately 71 to 173 kJ·mol⁻¹. researchgate.net Computational analyses of azabenzenes, the parent class of pyridazine, have shown that the cleavage of a C-H bond adjacent to a ring nitrogen atom can lead to a stabilized radical, influencing the bond strength. acs.org The stability of the resulting radical is a key factor, with delocalization of the unpaired electron providing significant stabilization. acs.org This suggests that in this compound, the C-H bonds on the pyridazine ring and the methyl group, as well as the C-C and C-N bonds of the nitrile group, would be key areas of interest for stability analysis.

Table 2: Representative Bond Dissociation Energies (BDE) in Related Heterocyclic Compounds

| Compound Class | Bond Type | Typical Calculated BDE Range (kJ·mol⁻¹) | Reference |

| Azabenzenes | Ring C-H | ~470-500 | acs.org |

| Energetic Pyridazines | N-NO₂ | ~150 | researchgate.net |

| Energetic Pyridazines | N-O (oxide) | 70 - 175 | researchgate.net |

This table contains illustrative data from computational studies on related compound classes to provide context for the molecular stability of pyridazine carbonitriles.

Theoretical Insights into Molecular Interactions and Recognition

Computational modeling provides deep insights into the non-covalent interactions that govern how molecules like this compound recognize and bind to other molecules, including biological targets.

The pyridazine ring possesses unique hydrogen-bonding capabilities that are critical for its role in molecular recognition. nih.gov A key feature of the pyridazine heterocycle is its pair of adjacent nitrogen atoms, which can act as dual hydrogen-bond acceptors. nih.govacs.org This robust hydrogen-bonding capacity is often exploited in drug design. nih.gov

Table 3: Predicted Hydrogen Bonding Interactions for Pyridazine Derivatives

| Interaction Type | Donor | Acceptor | Significance |

| Strong | O-H, N-H (from other molecules) | Pyridazine Ring Nitrogens | Primary interaction mode in biological systems and crystal packing. nih.govnih.gov |

| Weak | Pyridazine Ring C-H | Oxygen, Nitrogen (from other molecules) | Contributes to the stability of molecular complexes and crystal structures. nih.govnih.gov |

This table summarizes the types of hydrogen bonds predicted for the pyridazine moiety based on computational studies.

Pi-stacking (π-π) interactions are non-covalent interactions between aromatic rings that are fundamental to the structure of DNA, proteins, and molecular crystals. nih.govwikipedia.org The electron-deficient nature of the pyridazine ring, combined with its significant dipole moment, makes it a strong candidate for engaging in π-stacking interactions. nih.gov These interactions are crucial for the solid-state packing of pyridazine derivatives and their binding to aromatic residues in proteins. nih.govmdpi.com

Computational studies have been performed to map the energy landscapes of π-stacking between various heteroaromatic rings and benzene (B151609). acs.org Such studies reveal that pyridazine has a strong, favorable stacking interaction energy. acs.org The preferred orientation is typically an offset or displaced geometry, which minimizes repulsion between the electron clouds, rather than a perfectly face-to-face arrangement. acs.orgnih.gov Theoretical calculations for pyrrolo[1,2-b]pyridazine (B13699388) derivatives, for instance, show π-π stacking with interplanar distances of about 3.4 Å and centroid-to-centroid distances around 3.6 Å, which is typical for aromatic molecules. mdpi.comresearchgate.net These computational analyses are vital for understanding and predicting the supramolecular assembly and crystal packing of new materials. hhu.de

Table 4: Typical Parameters for Pi-Stacking Interactions Involving Pyridazine Rings

| Parameter | Typical Value | Significance |

| Interplanar Distance | 3.3 - 3.5 Å | The separation distance between the planes of the interacting aromatic rings. mdpi.comresearchgate.net |

| Centroid-to-Centroid Distance | 3.5 - 3.8 Å | The distance between the geometric centers of the stacked rings. mdpi.comhhu.de |

| Stacking Geometry | Offset Face-to-Face / Displaced | The relative alignment of the rings, which is often not perfectly eclipsed. acs.orgnih.gov |

This table presents characteristic data for π-stacking interactions derived from computational and X-ray crystallographic studies of pyridazine-containing compounds.

Molecular docking is a computational technique used extensively in drug discovery to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comresearchgate.net For pyridazine derivatives, docking simulations provide theoretical models of how these compounds might bind to the active sites of enzymes or receptors. jksus.orgacs.org

These simulations often reveal that the key interactions are hydrogen bonds and π-stacking. nih.govmdpi.com The nitrogen atoms of the pyridazine ring are frequently predicted to act as hydrogen-bond acceptors, forming interactions with amino acid residues such as serine, leucine, or histidine in a protein's active site. mdpi.comresearchgate.net The aromatic pyridazine ring itself can participate in favorable π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov For example, in docking studies of pyridazine derivatives with various protein targets, the pyridazine moiety is often positioned to form specific hydrogen bonds that are critical for binding affinity. mdpi.comacs.org These theoretical binding modes guide the rational design and optimization of new, more potent ligands. acs.org

Table 5: Common Interacting Amino Acid Residues with Pyridazine Ligands in Docking Simulations

| Interaction Type | Amino Acid Residue Examples | Role of Pyridazine Moiety |

| Hydrogen Bonding | Serine, Leucine, Histidine | The ring nitrogen atoms act as hydrogen bond acceptors. mdpi.comresearchgate.net |

| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan | The aromatic ring engages in π-π interactions with the residue's side chain. nih.gov |

| Van der Waals | Valine, Isoleucine, Alanine | General shape complementarity within the binding pocket. researchgate.net |

This table lists common interactions between pyridazine-based ligands and protein active sites as predicted by molecular docking studies.

Structure Activity Relationship Sar Studies and Mechanistic Paradigms for Pyridazine Carbonitriles

General Principles Governing Structure-Reactivity Correlations in Pyridazine (B1198779) Carbonitrile Systems

The reactivity and structure-property relationships of pyridazine carbonitrile systems are fundamentally governed by the electronic characteristics of the heterocyclic ring and its substituents. Aromatic nitriles, including those with a pyridazine core, are recognized for their ability to interact with biological molecules, particularly as inhibitors of cysteine proteases. acs.orgnih.gov This interaction often involves the formation of a covalent bond between the nitrile group and a thiol group in the active site of an enzyme. acs.orgnih.gov

The inherent electrophilicity of the pyridazine ring system plays a crucial role in these interactions. Studies comparing pyridazine, pyrimidine, and pyridine (B92270) carbonitrile derivatives have shown that the susceptibility to metabolism and formation of adducts with endogenous molecules like glutathione (B108866) is linked to the electrophilicity of the heterocyclic core. acs.orgnih.gov In this context, pyridazine derivatives have demonstrated a moderate level of reactivity, positioning them between the more susceptible pyrimidines and the less reactive pyridines. acs.orgnih.gov This trend highlights a key principle: the arrangement of nitrogen atoms within the aromatic ring directly influences the electron distribution and, consequently, the reactivity of the molecule. The formation of metabolites, such as substituted thiazolines, from transient glutathione conjugates further underscores the reactivity of the pyridazine carbonitrile scaffold in biological systems. acs.orgnih.gov

The Role of the Pyridazine Core in Modulating Molecular Recognition and Interaction Pathways

The pyridazine core is a significant scaffold in medicinal chemistry, largely due to its distinct physicochemical properties that facilitate molecular recognition and interaction with biological targets. nih.govcu.edu.eg The pyridazine ring is characterized by its weak basicity and a high dipole moment. nih.gov These features enable it to participate in π-π stacking interactions, which are crucial for binding within protein cavities. nih.gov

Furthermore, the adjacent nitrogen atoms in the pyridazine ring provide a robust, dual hydrogen-bonding capacity, allowing it to act as a hydrogen bond acceptor. nih.govblumberginstitute.org This ability to form strong and directional hydrogen bonds is a key factor in its role in drug-target interactions. nih.gov The inherent polarity of the pyridazine ring also contributes to its favorable properties in drug discovery. nih.gov The strategic incorporation of the pyridazine moiety into larger molecular frameworks can, therefore, enhance binding affinity and specificity for a target protein. The versatility of the pyridazine ring allows for its functionalization, making it a valuable component in the design of new therapeutic agents. cu.edu.eg The synthesis of water-soluble corona cu.edu.egarene cu.edu.egpyridazines, for example, demonstrates the utility of the pyridazine unit in creating macrocyclic hosts capable of selective molecular recognition in aqueous environments. dntb.gov.ua

Influence of Methyl and Carbonitrile Substituents on Electronic Properties and Reactivity Profiles

The electronic properties and reactivity of the pyridazine core are significantly modulated by the nature and position of its substituents. In 4-Methylpyridazine-3-carbonitrile, the methyl and carbonitrile groups exert opposing electronic effects that collectively define the molecule's reactivity profile.

The carbonitrile (-C≡N) group at the 3-position is a potent electron-withdrawing group. evitachem.com Its presence increases the electrophilic character of the pyridazine ring, making it more susceptible to nucleophilic attack. evitachem.com This enhanced electrophilicity is a key factor in the reactivity of pyridazine carbonitriles, including their interactions with biological nucleophiles like the thiol groups of cysteine residues in enzymes. acs.orgnih.gov The nitrile group itself can also participate in chemical reactions, serving as a precursor for the synthesis of more complex heterocyclic systems. ontosight.ai

Conversely, the methyl (-CH₃) group at the 4-position is an electron-donating group. Through inductive effects, the methyl group can partially counteract the electron-withdrawing influence of the carbonitrile group and the pyridazine nitrogens. The position of the methyl group influences the molecule's electronic structure and vibrational modes. mdpi.com Theoretical studies on substituted pyridines have shown that methyl groups can affect the electron level distribution and spectroscopic properties of the molecule. mdpi.com The interplay between the electron-donating methyl group and the electron-withdrawing carbonitrile group in this compound creates a unique electronic landscape that dictates its specific reactivity and potential for molecular interactions.

Table 1: Influence of Substituents on the Properties of the Pyridazine Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Carbonitrile (-CN) | 3 | Strong Electron-Withdrawing | Increases electrophilicity of the ring, susceptible to nucleophilic attack. evitachem.com |

Rational Design Principles for Modulating Molecular Functionality through Strategic Structural Modification

The rational design of pyridazine-based compounds is a cornerstone of modern medicinal chemistry, aiming to optimize their biological activity through strategic structural modifications. The pyridazine nucleus is considered a promising scaffold for developing potent and selective inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2). cu.edu.egnih.gov The design principles often revolve around the functionalization of the pyridazine ring to enhance its interaction with the target's active site. cu.edu.eg

One key principle is the use of the pyridazine core as a central scaffold to which various pharmacophoric groups can be attached. acs.org For instance, in the design of anti-inflammatory agents, a bulkier pyrazole-pyridazine hybrid core has been proposed to selectively fit into the pocket of the COX-2 receptor while sterically hindering interaction with the COX-1 receptor. nih.gov This approach, known as hybrid-based design, combines the beneficial properties of different pharmacophores into a single molecule. nih.gov

Another principle involves the strategic placement of substituents to modulate the electronic and steric properties of the molecule. The introduction of specific groups can enhance hydrogen bonding, π-π stacking, or other non-covalent interactions with the target protein. nih.gov For example, the design of pyrazolo[3,4-d]pyridazine-7-one derivatives as inhibitors of the Zika virus involved synthesizing a series of compounds with different substituents to screen for optimal antiviral activity. researchgate.netacs.org This systematic modification allows for the fine-tuning of a molecule's potency and selectivity. Molecular modeling techniques, such as docking and molecular dynamics, are often employed to predict and understand the binding modes of designed compounds, further guiding the rational design process. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glutathione |

| Pyrimidine |

| Pyridine |

| Corona cu.edu.egarene cu.edu.egpyridazines |

| Pyrazole |

Q & A

Q. How to address low reproducibility in scaled-up synthesis?

- Methodological Answer : Use process analytical technology (PAT):

- In-line FTIR : Monitors reaction progress in real time.

- DoE (Design of Experiments) : Optimizes parameters (temperature, stirring rate) using Minitab.

- Continuous flow reactors : Improve heat/mass transfer for consistent yields >90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。